molecular formula C9H10BrNO B6321430 N-Methyl-4-bromo-3-methylbenzamide CAS No. 149104-94-9

N-Methyl-4-bromo-3-methylbenzamide

Cat. No.: B6321430
CAS No.: 149104-94-9
M. Wt: 228.09 g/mol
InChI Key: OLSYYPCJYYWIAA-UHFFFAOYSA-N
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Description

N-Methyl-4-bromo-3-methylbenzamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position, a methyl group at the 3-position, and an N-methyl group on the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-bromo-3-methylbenzamide typically involves the bromination of 3-methylbenzamide followed by N-methylation. One common method is:

    Bromination: 3-methylbenzamide is treated with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 4-position.

    N-Methylation: The resulting 4-bromo-3-methylbenzamide is then reacted with methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-bromo-3-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products include azido derivatives or thioethers.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products can include primary amines or alcohols.

Scientific Research Applications

N-Methyl-4-bromo-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-4-bromo-3-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: Lacks the bromine and additional methyl group, making it less sterically hindered.

    4-Bromo-3-methylbenzamide: Lacks the N-methyl group, which can affect its solubility and reactivity.

    N-Methyl-4-bromo-3-methoxybenzamide: Contains a methoxy group instead of a methyl group, which can influence its electronic properties.

Uniqueness

N-Methyl-4-bromo-3-methylbenzamide is unique due to the combination of substituents on the benzene ring, which can significantly affect its chemical reactivity and biological activity. The presence of both bromine and methyl groups provides a balance of steric and electronic effects, making it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-7(9(12)11-2)3-4-8(6)10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSYYPCJYYWIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-3-methylbenzoic acid (20 g) was added to a suspension of 1,1-carbonyldiimidazole (18.1 g) in dry THF (250 ml) at 5° C. and the resulting suspension stirred for 2.5 h at 5° C. Methylamine (33% w/v, solution in methanol 50 ml) was added dropwise over 5 min and the resultant mixture stirred at 23° for 15 h. The solution was evaporated and the residue treated with aqueous 2M-hydrochloric acid (150 ml). The mixture was extracted with ether (4×150 ml) and the combined, dried organic extracts were evaporated. The residue crystallised from hot ethyl acetate (~50 ml) to give the title compound as white crystals (8.7 g),
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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